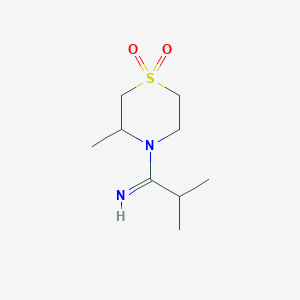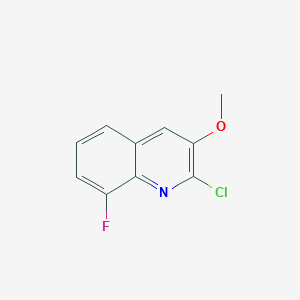
2-Chloro-8-fluoro-3-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by halogenation and methoxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance sustainability.
化学反応の分析
Types of Reactions
2-Chloro-8-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts with boronic acids or organostannanes.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
科学的研究の応用
2-Chloro-8-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-Chloro-8-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes, leading to the disruption of essential biological pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-8-fluoroquinoline
- 2-Chloro-3-methylquinoxaline
- 8-Chloro-2-methylquinoline
Uniqueness
2-Chloro-8-fluoro-3-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and biological activities. The methoxy group further enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H7ClFNO |
|---|---|
分子量 |
211.62 g/mol |
IUPAC名 |
2-chloro-8-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-5-6-3-2-4-7(12)9(6)13-10(8)11/h2-5H,1H3 |
InChIキー |
KHCPLMFZCKLCHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C2C(=C1)C=CC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
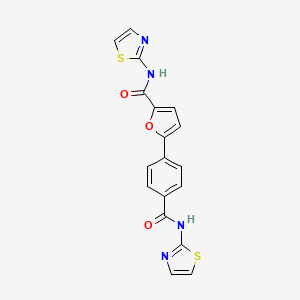
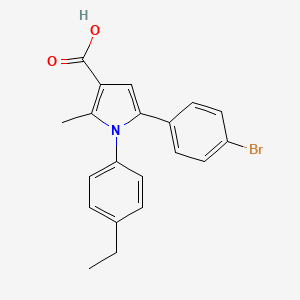
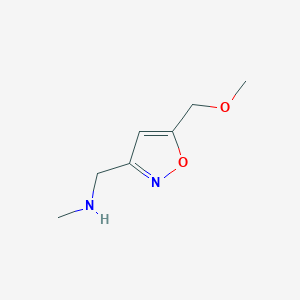
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
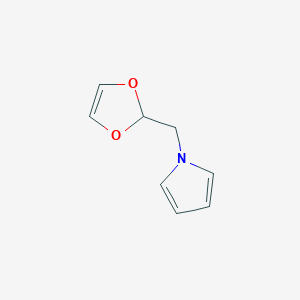


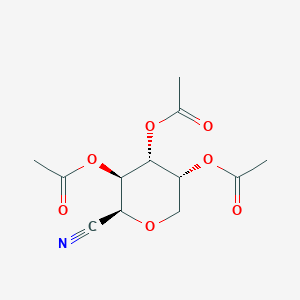
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
